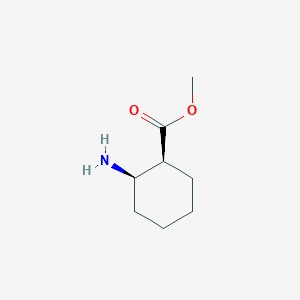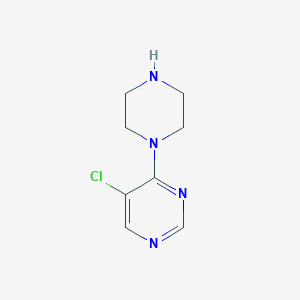
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is an organic compound with the molecular formula C10H22N2O It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol typically involves the reaction of cyclohexylmethylamine with epichlorohydrin, followed by the addition of ammonia. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), acetic anhydride (Ac2O).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Halides, esters.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-propanol: Another amino alcohol with similar properties but different molecular structure.
Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the hydroxyl group.
Methylamine: A basic amine with a simpler structure, used in various chemical syntheses.
Uniqueness
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is unique due to its combination of an amino group, a hydroxyl group, and a cyclohexylmethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-amino-3-[cyclohexyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-12(8-10(13)7-11)9-5-3-2-4-6-9/h9-10,13H,2-8,11H2,1H3 |
InChI-Schlüssel |
HKQXAIXOSHMXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(CN)O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate](/img/structure/B8742973.png)





![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)


![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)

![(4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B8743056.png)

